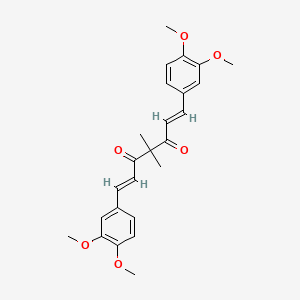
Fluocortolone
Übersicht
Beschreibung
Fluocortolone is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly applied topically to treat various skin disorders, including eczema, psoriasis, and dermatitis. This compound is also used in the treatment of hemorrhoids .
Wissenschaftliche Forschungsanwendungen
Fluocortolone hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in der Untersuchung der Steroidchemie und Fluorierungsreaktionen.
Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse und Entzündungswege.
Medizin: Wird in der Dermatologie zur Behandlung von entzündlichen Hauterkrankungen eingesetzt. .
Industrie: Verwendung in der Formulierung von topischen Cremes, Salben und Zäpfchen für medizinische Zwecke.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen. Diese Bindung führt zur Translokation des Rezeptor-Liganden-Komplexes in den Zellkern, wo er die Transkription spezifischer Gene moduliert, die an Entzündungs- und Immunreaktionen beteiligt sind. Zu den primären molekularen Zielen gehören Phospholipase A2-inhibitorische Proteine, die die Freisetzung von Arachidonsäure und die nachfolgende Produktion von proinflammatorischen Mediatoren reduzieren .
Ähnliche Verbindungen:
Fluocortin: Ähnlich wie this compound, jedoch mit einer Ketogruppe weniger.
Dithis compound: Ein starkes topisches Kortikosteroid, das für ähnliche Indikationen eingesetzt wird
Einzigartigkeit: this compound ist aufgrund seines spezifischen Fluorierungsmusters einzigartig, das seine entzündungshemmenden Eigenschaften verstärkt und seine systemischen Nebenwirkungen im Vergleich zu anderen Glukokortikoiden reduziert .
Safety and Hazards
Fluocortolone may be toxic if swallowed . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, not to breathe dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Fluocortolone is a glucocorticoid . Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune response. They are used in medicine to treat diseases caused by an overactive immune system, such as allergies, asthma, autoimmune diseases, and sepsis .
Mode of Action
This can result in increased expression of anti-inflammatory proteins and decreased expression of pro-inflammatory proteins .
Biochemical Pathways
They can inhibit the release of arachidonic acid, which is a precursor for the synthesis of prostaglandins and leukotrienes, both of which are powerful mediators of inflammation .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy adults. It was found to be rapidly absorbed after oral administration, reaching maximum plasma levels after 1.4–2.1 hours . The half-life of this compound was found to be 1.76 hours . These properties suggest that this compound has good bioavailability.
Result of Action
The primary result of this compound’s action is a reduction in inflammation and immune response. This makes it effective in treating a variety of conditions characterized by excessive inflammation or an overactive immune response . For example, it is used topically for localized skin reactions and also orally for systemic use .
Action Environment
The action of this compound, like other glucocorticoids, can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. For instance, the serum concentration of this compound can be increased when it is combined with Abametapir . Additionally, the risk or severity of adverse effects can be increased when Abatacept is combined with this compound .
Biochemische Analyse
Biochemical Properties
Fluocortolone, as a glucocorticoid, plays a role in biochemical reactions related to inflammation. It interacts with glucocorticoid receptors, proteins that bind glucocorticoids, which leads to a series of reactions that ultimately reduce inflammation . The nature of these interactions involves the binding of this compound to the glucocorticoid receptor, triggering a conformational change that allows the receptor to act as a transcription factor, influencing gene expression .
Cellular Effects
This compound has several effects on cells. It can reduce inflammation, itching, and redness in skin cells . It’s also known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glucocorticoid receptors. Upon binding to these receptors, this compound triggers a conformational change that allows the receptor to act as a transcription factor . This can lead to changes in gene expression, including the downregulation of genes involved in inflammatory responses .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as glucocorticoid receptors and can influence metabolic flux or metabolite levels
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its role as a glucocorticoid, it’s likely that it localizes to the cytoplasm where it can bind to glucocorticoid receptors. Upon binding, the receptor-ligand complex may then translocate to the nucleus to influence gene expression .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Fluocortolone wird durch einen mehrstufigen Prozess synthetisiert, der die Fluorierung eines Steroidkerns beinhaltet. Die Synthese beginnt typischerweise mit einem geeigneten Steroidvorläufer, der an einer bestimmten Position fluoriert wird, um das Fluoratom einzuführen. Anschließend erfolgt eine Reihe von Modifikationen der funktionellen Gruppen, um die gewünschte Struktur von this compound zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst eine großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die pharmazeutischen Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fluocortolone unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Umsetzung von Hydroxylgruppen zu Ketonen.
Reduktion: Reduktion von Ketonen zu Hydroxylgruppen.
Substitution: Einführung von funktionellen Gruppen wie Fluor.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Chromtrioxid oder Pyridiniumchlorchromat.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Diethylaminoschwefeltrifluorid für die Fluorierung.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene fluorierte Steroide und ihre Derivate, die in verschiedenen therapeutischen Anwendungen eingesetzt werden .
Vergleich Mit ähnlichen Verbindungen
Fluocortin: Similar to fluocortolone but with one less keto group.
Dithis compound: A potent topical corticosteroid used for similar indications
Uniqueness: this compound is unique due to its specific fluorination pattern, which enhances its anti-inflammatory properties and reduces its systemic side effects compared to other glucocorticoids .
Eigenschaften
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMQHDJQHZUTJ-ULHLPKEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861835 | |
| Record name | Fluocortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-97-6 | |
| Record name | Flucortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluocortolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65VXC1MH0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
180-182 | |
| Record name | Fluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


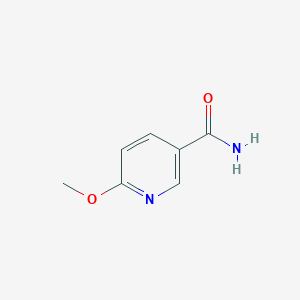
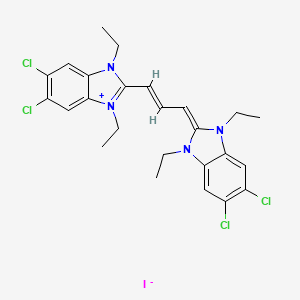
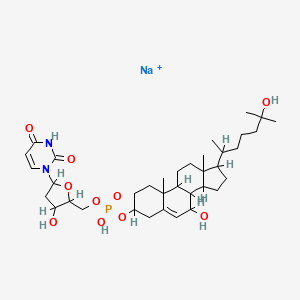
![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)

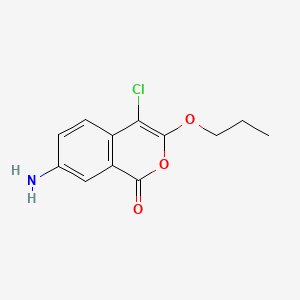
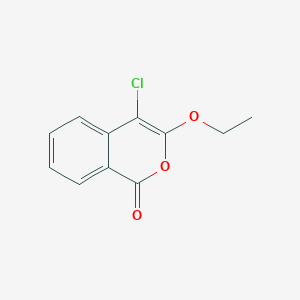

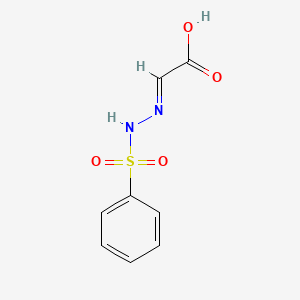
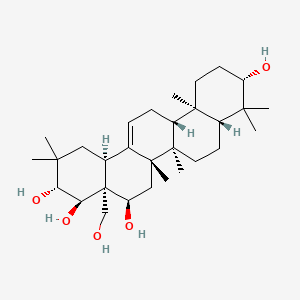

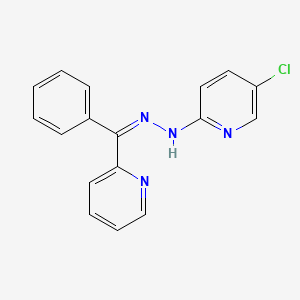
![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)
